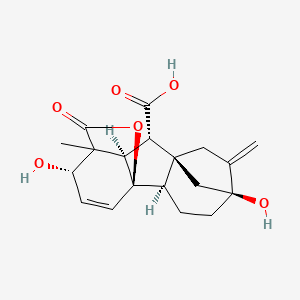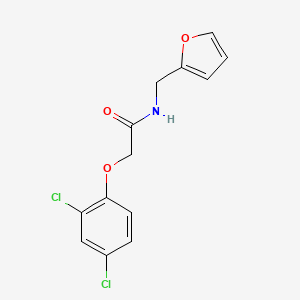
2-(2,4-dichlorophenoxy)-N-(2-furanylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(2-furanylmethyl)acetamide is a dichlorobenzene.
Aplicaciones Científicas De Investigación
Potential Pesticide Applications
One of the primary scientific applications of derivatives of N-aryl-2,4-dichlorophenoxyacetamide, a category that includes 2-(2,4-dichlorophenoxy)-N-(2-furanylmethyl)acetamide, is as potential pesticides. These compounds have been characterized through X-ray powder diffraction, highlighting their potential utility in pest control in agriculture and other sectors (Olszewska, Pikus, & Tarasiuk, 2008).
Synthesis and Chemical Properties
The synthesis of derivatives of N-substituted-2,4-dichlorophenoxy acetamide has been explored, with studies focusing on the influence of solvents on the chlorination process in the benzene ring of phenoxy acetamide additives. This research is significant for understanding the chemical properties and potential applications of these compounds (Wang et al., 2011).
Environmental Impact Studies
In addition to their applications, the environmental impact of such compounds has also been studied. For example, the effects of long-term application of 2,4-dichlorophenoxy acetate (2,4-D) on soil microbial populations and biochemical processes have been investigated, providing insights into the ecological implications of using such chemicals in agriculture (Rai, 1992).
Molecular Analysis and Potential Biomedical Applications
On a molecular level, the analysis of Corynebacterium glutamicum after exposure to 2,4-dichlorophenoxy acetic acid (2,4-D) has revealed stress-induced responses at the protein level. Such studies could aid in understanding the cellular mechanisms affected by these compounds and potentially lead to biomedical applications (Fanous et al., 2007).
Herbicide Efficacy and Development of New Formulations
Research into new formulations of 2,4-dichlorophenoxy-acetic acid (2,4-D) has been conducted, comparing efficacy, surfactant properties, and fertilizer compatibility. This is relevant for agricultural applications where the effectiveness and environmental compatibility of herbicides are crucial (Volgas, Mack, & Roberts, 2005).
Propiedades
Fórmula molecular |
C13H11Cl2NO3 |
|---|---|
Peso molecular |
300.13 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C13H11Cl2NO3/c14-9-3-4-12(11(15)6-9)19-8-13(17)16-7-10-2-1-5-18-10/h1-6H,7-8H2,(H,16,17) |
Clave InChI |
RKRCNHHERYWPCG-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



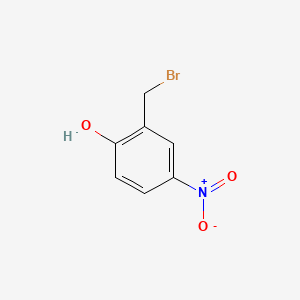

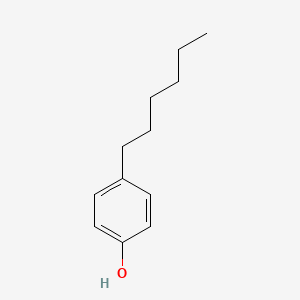
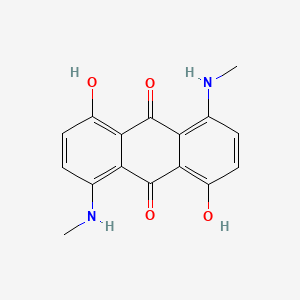

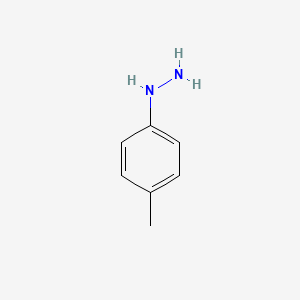
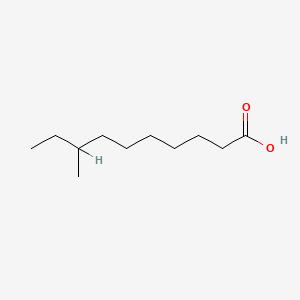
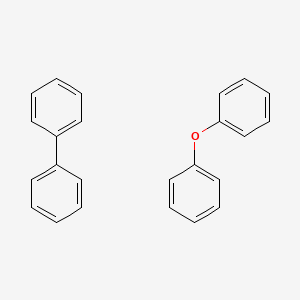
![1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B1211914.png)
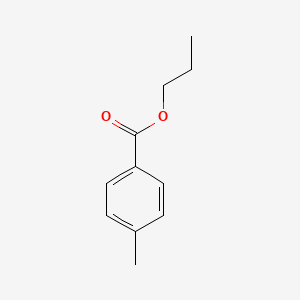


![Methyl 13-(10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1211924.png)
